molecular formula C21H21N3O3 B11471358 3,6-dihydroxy-6-methyl-N,4-diphenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide

3,6-dihydroxy-6-methyl-N,4-diphenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide

Cat. No.: B11471358
M. Wt: 363.4 g/mol
InChI Key: MFCMYLBYJQIUHC-UHFFFAOYSA-N
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Description

3,6-dihydroxy-6-methyl-N,4-diphenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This particular compound features multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dihydroxy-6-methyl-N,4-diphenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide typically involves multi-step organic reactions

    Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ketones under acidic or basic conditions.

    Introduction of Hydroxyl Groups: Hydroxyl groups are often introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Methylation: Methyl groups can be added using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Phenylation: Phenyl groups are typically introduced via Friedel-Crafts alkylation or acylation reactions using benzene derivatives and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens or other functional groups on the phenyl rings or indazole core.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It may be used in studies investigating the inhibition of specific enzymes or the modulation of biological pathways.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The indazole core is known for its anti-inflammatory and anticancer properties, making this compound a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-dihydroxy-6-methyl-N,4-diphenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with active sites, while the phenyl rings may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dihydroxy-6-methyl-N,4-diphenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxamide groups allows for versatile chemical modifications, enhancing its potential in various applications.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

6-hydroxy-6-methyl-3-oxo-N,4-diphenyl-2,4,5,7-tetrahydro-1H-indazole-5-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-21(27)12-15-17(19(25)24-23-15)16(13-8-4-2-5-9-13)18(21)20(26)22-14-10-6-3-7-11-14/h2-11,16,18,27H,12H2,1H3,(H,22,26)(H2,23,24,25)

InChI Key

MFCMYLBYJQIUHC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C1C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C(=O)NN2)O

Origin of Product

United States

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